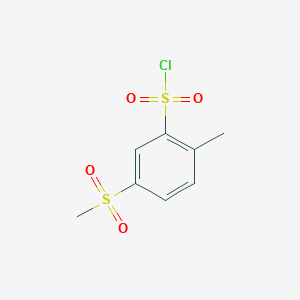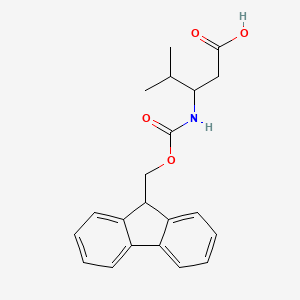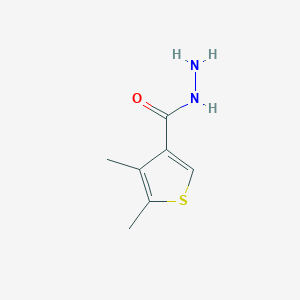
2-(Quinolin-4-yl)malonaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Quinolin-4-yl)malonaldehyde (2-QM) is an organic compound with the molecular formula C11H9NO2. It is a colorless solid that is soluble in organic solvents and has a melting point of 149-150 °C. 2-QM is an important intermediate in the synthesis of a variety of heterocyclic compounds and is used in the pharmaceutical industry for the production of active pharmaceutical ingredients. 2-QM is also used in the synthesis of a variety of organic compounds such as dyes, pharmaceuticals, and agrichemicals.
Applications De Recherche Scientifique
Corrosion Inhibition
2-(Quinolin-2-yl)quinazolin-4(3H)-one, a quinoline derivative, has been investigated for its effectiveness in inhibiting the corrosion of Q235 steel in hydrochloric acid. This study utilized various methods such as potentiodynamic polarization curves, electrochemical impedance spectroscopy, and surface analysis techniques. The compound demonstrated significant inhibitory effects on steel corrosion, acting as a mixed-type inhibitor and forming a protective layer on the steel surface (Zhang et al., 2016).
Anticancer Activity
Research on quinolinyl cyanostilbene analogs, structurally related to quinoline derivatives, revealed their potential as anticancer agents. These compounds showed growth inhibition against a range of human cancer cell lines, with certain derivatives exhibiting significant potency against specific cancer types such as melanoma and non-small cell lung cancer (Penthala et al., 2014).
Antimicrobial Activity
A study on quinolin-4-ylmethoxychromen-2- and -4-ones demonstrated their potent antimicrobial properties. These compounds were synthesized through a solvent-free, microwave-assisted process and showed effectiveness against various microbial strains (Kumar et al., 2015).
Cytotoxic Properties
Novel quinoline-3-carbaldehyde hydrazones containing triazole or benzotriazole moieties were synthesized and evaluated for their in vitro cytotoxicity. Some derivatives exhibited significant cancer cell growth inhibitory effects, highlighting their potential as anticancer agents (Korcz et al., 2018).
Rhizogenesis in Plant Propagation
Derivatives of 2-((6-R-quinolin-4-yl)thio)acetic acid were explored for their impact on rhizogenesis during microclonal plant propagation. The study focused on developing low-toxic stimulators for this purpose, and some derivatives showed promising results in enhancing root system development (Zavhorodnii et al., 2022).
Plant Growth Promotion
Quinolinyl chalcones were synthesized and their effects on plant growth were evaluated. These novel compounds showed promising results in promoting the growth of certain crops, indicating their potential use in agriculture (Hassan et al., 2020).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(Quinolin-4-yl)malonaldehyde involves the condensation of quinoline-4-carbaldehyde with malonic acid followed by decarboxylation and dehydration.", "Starting Materials": [ "Quinoline-4-carbaldehyde", "Malonic acid", "Acetic anhydride", "Sodium acetate", "Ethanol", "Concentrated sulfuric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Quinoline-4-carbaldehyde is reacted with malonic acid in the presence of acetic anhydride and sodium acetate to form 2-(quinolin-4-yl)malonic acid.", "Step 2: The resulting product is then heated with concentrated sulfuric acid to undergo decarboxylation and form 2-(quinolin-4-yl)acetaldehyde.", "Step 3: The aldehyde group is then oxidized to form 2-(quinolin-4-yl)malonaldehyde using sodium hydroxide and water.", "Step 4: The final product is purified through recrystallization using ethanol." ] } | |
| 40070-86-8 | |
Formule moléculaire |
C24H24N2O7 |
Poids moléculaire |
452.5 g/mol |
Nom IUPAC |
2-quinolin-4-ylpropanedial;trihydrate |
InChI |
InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2 |
Clé InChI |
HGDDGVKYQNOJAA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![propyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1308087.png)


![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)


![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)




![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)
